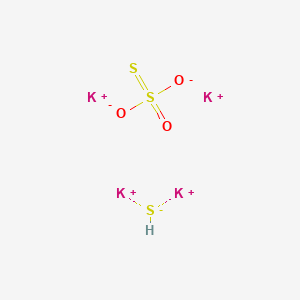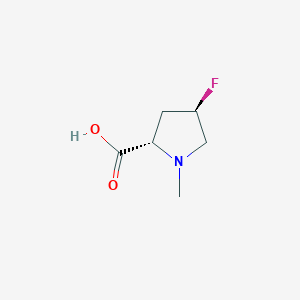
Maleic acid-mono-2-methacryloyloxy ethyl ester
Descripción general
Descripción
Maleic acid-mono-2-methacryloyloxy ethyl ester (MAMEE) is an organic compound consisting of a carboxylic acid, two hydroxy groups, and an ester group. It is a white solid with a faint odor and is soluble in water. MAMEE has a variety of applications in scientific research and is used in laboratory experiments to study the biochemistry and physiology of various organisms.
Aplicaciones Científicas De Investigación
Maleic acid-mono-2-methacryloyloxy ethyl ester has been used in a variety of scientific research applications, such as the study of the biochemistry and physiology of various organisms. It has also been used in the study of the effects of environmental pollutants on organisms, and in the study of the effects of drugs on the human body. Additionally, Maleic acid-mono-2-methacryloyloxy ethyl ester has been used in the synthesis of other compounds and in the development of new drugs.
Mecanismo De Acción
Maleic acid-mono-2-methacryloyloxy ethyl ester acts as an inhibitor of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It also acts as an inhibitor of enzymes involved in the metabolism of carbohydrates and proteins. Additionally, Maleic acid-mono-2-methacryloyloxy ethyl ester has been shown to inhibit the activity of certain hormones, such as cortisol and aldosterone, which are involved in the regulation of metabolism.
Biochemical and Physiological Effects
Maleic acid-mono-2-methacryloyloxy ethyl ester has been shown to have a variety of biochemical and physiological effects. It can increase the production of certain hormones, such as cortisol and aldosterone, which are involved in the regulation of metabolism. Additionally, Maleic acid-mono-2-methacryloyloxy ethyl ester has been shown to increase the production of certain enzymes involved in the metabolism of carbohydrates and proteins. Furthermore, Maleic acid-mono-2-methacryloyloxy ethyl ester has been shown to reduce the production of certain lipids, such as cholesterol and triglycerides, which are involved in the formation of plaque in the arteries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Maleic acid-mono-2-methacryloyloxy ethyl ester has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Additionally, Maleic acid-mono-2-methacryloyloxy ethyl ester has been shown to have a variety of biochemical and physiological effects, making it useful for studying the biochemistry and physiology of various organisms. However, Maleic acid-mono-2-methacryloyloxy ethyl ester can be toxic if ingested in high concentrations, and it can cause skin irritation if it comes into contact with the skin.
Direcciones Futuras
The potential applications of Maleic acid-mono-2-methacryloyloxy ethyl ester in scientific research are vast. It could be used to study the effects of environmental pollutants on organisms, to develop new drugs, and to study the effects of drugs on the human body. Additionally, Maleic acid-mono-2-methacryloyloxy ethyl ester could be used to study the biochemical and physiological effects of various compounds, such as hormones and enzymes. Furthermore, Maleic acid-mono-2-methacryloyloxy ethyl ester could be used to study the effects of various compounds on the metabolism of carbohydrates and proteins. Finally, Maleic acid-mono-2-methacryloyloxy ethyl ester could be used to study the effects of various compounds on the formation of plaque in the arteries.
Métodos De Síntesis
Maleic acid-mono-2-methacryloyloxy ethyl ester can be synthesized by the reaction of maleic anhydride and 2-methacryloyloxy ethyl alcohol. This reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, and a solvent, such as ethanol or acetone. The reaction is conducted at room temperature and the product is isolated by precipitation with aqueous sodium chloride.
Propiedades
IUPAC Name |
(Z)-4-oxo-4-(1-prop-2-enoyloxypropan-2-yloxy)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c1-3-9(13)15-6-7(2)16-10(14)5-4-8(11)12/h3-5,7H,1,6H2,2H3,(H,11,12)/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNMXBRCQQYQST-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C=C)OC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC(=O)C=C)OC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-((1-oxoallyl)oxy)ethyl) hydrogen maleate | |
CAS RN |
31718-58-8 | |
| Record name | (1-Methyl-2-((1-oxoallyl)oxy)ethyl) hydrogen maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031718588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-methyl-2-[(1-oxoallyl)oxy]ethyl] hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





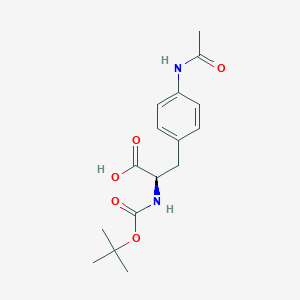


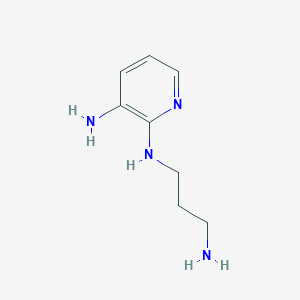



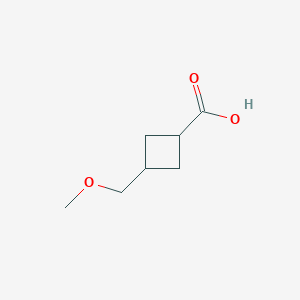
![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)

